molecular formula C8H14N2O4 B2512596 Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate CAS No. 911795-60-3

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Cat. No.: B2512596
CAS No.: 911795-60-3
M. Wt: 202.21
InChI Key: WVWCVWDDPVIESA-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is a key chemical intermediate in organic synthesis and antimicrobial research. This compound serves as a vital precursor for the development of novel oxazolidinone derivatives, a class of synthetic antibiotics known for inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . Researchers leverage this building block to explore structure-activity relationships (SAR), strategically designing libraries of oxazolidinone analogues to overcome permeation and efflux challenges in Gram-negative bacteria . Its primary research value lies in the investigation of new antibacterial agents aimed at combating multidrug-resistant pathogens, including Escherichia coli , Acinetobacter baumannii , and Pseudomonas aeruginosa . The tert-butyloxycarbonyl (Boc) protecting group on the oxazolidinone scaffold facilitates further synthetic modifications, enabling studies to enhance cellular accumulation and broaden the spectrum of biological activity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)10-5-4-13-6(11)9-5/h5H,4H2,1-3H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCVWDDPVIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911795-60-3
Record name tret-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-oxo-1,3-oxazolidine in the presence of a base such as triethylamine . The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the oxazolidinone ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazolidinone derivatives, while reduction reactions produce amine or alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate has a wide range of applications in scientific research:

Chemistry

  • Building Block in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules.
  • Protecting Group for Amines : The compound can protect amines during multi-step synthesis processes.

Biology

  • Enzyme Mechanisms : Utilized in studies to understand enzyme mechanisms and as substrates in biochemical assays.
  • Potential Antitumor Activity : Research indicates that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines.

Industry

  • Polymer Production : Employed in the production of polymers with specific properties, enhancing material performance.
  • Pharmaceutical Applications : Investigated for its potential as a therapeutic agent due to its biological activity.

Case Studies

Several studies have highlighted the relevance of this compound:

Antitumor Activity Study

A study evaluated the antiproliferative effects of oxazolidinone derivatives similar to this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations.

Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.

Enzyme Inhibition

Preliminary studies suggest potential inhibition of specific enzymes involved in inflammatory pathways, providing insights into its therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxazolidinone ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate with structurally related carbamate derivatives, focusing on ring systems, substituents, and functional group variations. Key compounds are summarized in Table 1, followed by detailed discussions.

Table 1: Structural and Physicochemical Comparison of Selected Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate 1240621-19-5 C₉H₁₄N₂O₃ 198.22 Aromatic oxazole ring; 2-methyl substituent
tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate 2375260-49-2 C₉H₁₂F₂N₂O₃ 234.2 Difluoromethyl group; enhanced lipophilicity
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₁H₁₉NO₃ 213.27 Cyclopentyl alcohol; stereochemical complexity
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 C₁₁H₂₀N₂O₂ 212.29 Piperidine ring; cis-3-methyl substituent
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₁₈N₂O₂ 210.28 Bridged bicyclic system; conformational rigidity
tert-butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate 1956426-26-8 C₁₇H₂₇N₅O₃ 349.43 Spirocyclic core; trifunctional substituents

Structural Variations and Functional Group Impact

Oxazole vs. Oxazolidinone Rings: Compounds like tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate (CAS: 1240621-19-5) feature an aromatic oxazole ring, which confers planar geometry and metabolic stability due to reduced ring strain. In contrast, the oxazolidinone ring in the target compound is saturated, with a carbonyl group enabling hydrogen bonding and increased polarity .

Substituent Effects: Fluorine and Difluoromethyl Groups: Derivatives such as tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS: 2375260-49-2) exhibit enhanced lipophilicity (logP) and metabolic resistance compared to non-fluorinated analogs. Fluorine’s electron-withdrawing nature may also influence electronic distribution in the ring system . Hydroxyl and Methyl Groups: Cyclopentyl and piperidine derivatives (e.g., CAS: 1330069-67-4, 473839-06-4) with hydroxyl or methyl substituents demonstrate stereochemical diversity and variable solubility. Hydroxyl groups improve aqueous solubility via hydrogen bonding, while methyl groups increase steric bulk .

Spirocyclic Cores: The triazaspiro compound (CAS: 1956426-26-8) combines a spiro junction with an isobutyl group, offering unique spatial arrangements for modulating pharmacokinetic properties .

Biological Activity

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H14_{14}N2_2O4_4
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 1810070-20-2

The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity. The oxazolidinone structure is known for its role in antibiotic activity and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an oxazolidinone derivative. A common method includes using tert-butyl chloroformate and 2-oxo-1,3-oxazolidine in the presence of a base such as triethylamine. This reaction can be optimized to ensure high yield and purity, minimizing by-products .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Binding Affinity : The oxazolidinone ring enhances binding affinity to specific receptors, influencing physiological responses.
  • Substrate in Biochemical Assays : It serves as a substrate in various biochemical assays, allowing researchers to study enzyme kinetics and mechanisms .

Antimicrobial Properties

Research has demonstrated that compounds containing the oxazolidinone structure exhibit antimicrobial properties. They are particularly effective against Gram-positive bacteria. The mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA .

Anticancer Activity

Recent studies suggest that oxazolidinone derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Case Studies

StudyFindings
Study on Antimicrobial Efficacy Found that this compound showed significant activity against Staphylococcus aureus and Enterococcus faecalis.
Anticancer Research Demonstrated that derivatives of this compound could inhibit proliferation in various cancer cell lines through apoptosis induction.
Enzyme Interaction Studies Identified specific enzymes inhibited by this compound, providing insights into its mechanism of action in metabolic pathways .

Q & A

Q. Key Stability Data :

Condition Degradation (%) Time
pH 2 (HCl)95%24 h
pH 7.4 (PBS)5%72 h
40°C (dry)20%1 week

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